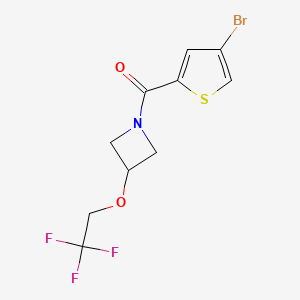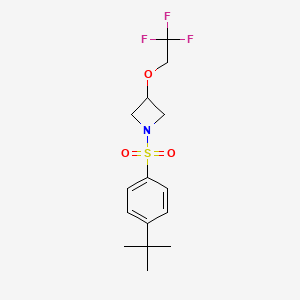![molecular formula C13H11N3O2S2 B6425474 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2034403-40-0](/img/structure/B6425474.png)
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide (4-MTFTC) is a small molecule that has been studied extensively in recent years due to its potential applications in various scientific fields. 4-MTFTC is a heterocyclic compound that contains both nitrogen and sulfur atoms. It is a white, crystalline solid with a molecular weight of 267.3 g/mol. 4-MTFTC has been studied for its potential use in medicinal chemistry, organic synthesis, and materials science.
Aplicaciones Científicas De Investigación
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has been studied for its potential applications in medicinal chemistry, organic synthesis, and materials science. It has been used as a starting material for the synthesis of various biologically active compounds, such as antibiotics, antifungals, and anticancer agents. It has also been used as a catalyst in organic reactions, such as the Suzuki-Miyaura cross-coupling reaction. In addition, this compound has been used in the synthesis of polymers and nanomaterials, such as carbon nanotubes and graphene.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the biosynthesis of lipids and proteins. It is also thought to interact with the target molecules through hydrogen bonding, electrostatic interactions, and π-π stacking.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and cancer cells in vitro. It has also been shown to reduce inflammation and oxidative stress in animals. In addition, this compound has been shown to reduce the levels of cholesterol and triglycerides in the blood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide in laboratory experiments is its relatively low cost and easy availability. It is also a relatively stable compound, making it suitable for long-term storage. However, this compound is also a highly reactive compound, which can make it difficult to handle in a laboratory setting.
Direcciones Futuras
There are numerous potential future directions for the use of 4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide. These include further studies into its mechanism of action, its potential use in drug development, and its potential use as a catalyst in organic synthesis. In addition, further studies into its potential effects on biochemical and physiological processes are warranted. Other potential future directions include its use in the synthesis of polymers and nanomaterials, its potential use as an antioxidant, and its potential use in the development of biofuel cells.
Métodos De Síntesis
4-methyl-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of 5-thiophen-2-yl-furan-2-ylmethanol with ethyl chloroformate to form the ethyl ester of 5-thiophen-2-yl-furan-2-ylmethanol. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base to form this compound. The reaction is carried out in an inert atmosphere and the product is isolated by recrystallization.
Propiedades
IUPAC Name |
4-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S2/c1-8-12(20-16-15-8)13(17)14-7-9-4-5-10(18-9)11-3-2-6-19-11/h2-6H,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOXWUSLWFUQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide](/img/structure/B6425394.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{3-[4-(5-methylpyrimidin-4-yl)piperazine-1-carbonyl]azetidin-1-yl}pyrimidine](/img/structure/B6425401.png)

![3-phenyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one](/img/structure/B6425430.png)
![1-[4-(thiophen-3-yl)benzoyl]-3-(2,2,2-trifluoroethoxy)azetidine](/img/structure/B6425443.png)


![1-(4-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B6425458.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6425468.png)
![N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6425471.png)
![N'-[(2-methoxyphenyl)methyl]-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B6425479.png)
![N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6425480.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-5-chloro-2-methoxybenzamide](/img/structure/B6425488.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B6425496.png)